molecular formula C15H14O3S B6402209 3-Methoxy-4-(4-methylthiophenyl)benzoic acid CAS No. 1261935-17-4

3-Methoxy-4-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402209
CAS No.: 1261935-17-4
M. Wt: 274.3 g/mol
InChI Key: HYBIDNZQJZHNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(4-methylthiophenyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a methylthio group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route includes the following steps:

    Formation of the Methoxy Group: This can be achieved by methylation of a hydroxy group on an aromatic ring using reagents such as dimethyl sulfate or methyl iodide.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the aromatic ring with a methylthio group, often using reagents like methylthiol or methylthio chloride.

    Formation of the Benzoic Acid Moiety: This can be done through carboxylation reactions, where a carboxyl group is introduced onto the aromatic ring, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Methoxy-4-(4-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can also interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the methylthio group.

    4-(Methylthio)phenylboronic acid: Contains the methylthio group but has a boronic acid moiety instead of the benzoic acid.

Uniqueness

3-Methoxy-4-(4-methylthiophenyl)benzoic acid is unique due to the presence of both methoxy and methylthio groups on the aromatic ring, along with the benzoic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-methoxy-4-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-14-9-11(15(16)17)5-8-13(14)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBIDNZQJZHNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.